

Spectroscopic Profile of 6-Chloro-2-methylhept-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2-methylhept-2-ene

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-Chloro-2-methylhept-2-ene** (C₈H₁₅Cl). Aimed at researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Chloro-2-methylhept-2-ene**. This data has been generated using computational models and is intended to provide a reference for the identification and characterization of this molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.10	t	1H	H-3
~3.95	m	1H	H-6
~2.05	m	2H	H-4
~1.70	s	3H	H-1
~1.65	m	2H	H-5
~1.60	s	3H	C2-CH ₃
~1.50	d	3H	H-7

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Atom
~135.0	C-2
~124.5	C-3
~60.0	C-6
~38.0	C-5
~30.0	C-4
~25.5	C-7
~23.0	C2-CH ₃
~18.0	C-1

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3020	Medium	=C-H Stretch
~2960-2850	Strong	C-H Stretch (Alkyl)
~1670	Medium	C=C Stretch
~1450	Medium	C-H Bend (Alkyl)
~830	Medium	=C-H Bend
~750	Strong	C-Cl Stretch

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
146/148	~20 / ~7	[M] ⁺ / [M+2] ⁺ (Molecular Ion Peak)
111	~30	[M - Cl] ⁺
83	~100	[C ₆ H ₁₁] ⁺
69	~80	[C ₅ H ₉] ⁺
55	~60	[C ₄ H ₇] ⁺
41	~90	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **6-Chloro-2-methylhept-2-ene**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

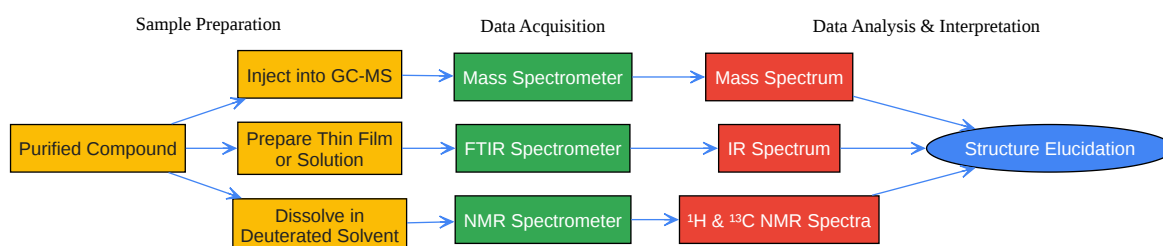
- **Sample Preparation:** A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution of the compound in a suitable solvent (e.g., CCl_4) can be prepared and placed in a liquid IR cell.
- **Data Acquisition:** Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or the solvent is recorded first and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Generalized workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com